molecular formula C10H8O3 B2433114 2-Methyl-1-benzofuran-3-carboxylic acid CAS No. 3265-74-5

2-Methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2433114
CAS No.: 3265-74-5
M. Wt: 176.171
InChI Key: QNMGYGHSTHUNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-benzofuran-3-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds. The structure of this compound consists of a benzene ring fused with a furan ring, with a carboxylic acid group at the third position and a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 2-methylphenol with phthalic anhydride, followed by cyclization and subsequent oxidation to form the desired benzofuran structure . The reaction conditions often involve the use of Lewis acids such as aluminum chloride as catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation with bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Oxidized derivatives such as 3-benzofurancarboxylic acid, 2-methyl-5-hydroxy.

    Reduction: 2-Methyl-1-benzofuran-3-carboxylic acid1-ol.

    Substitution: Halogenated derivatives like 3-benzofurancarboxylic acid, 2-methyl-5-bromo.

Scientific Research Applications

2-Methyl-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Benzofurancarboxylic acid, 2-(4-fluorophenyl)-5-(1-methylethoxy)
  • 2-Methyl-1-benzofuran-3-carboxylic acid5-hydroxy
  • 2-Methyl-1-benzofuran-3-carboxylic acid5-bromo

Comparison: 2-Methyl-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles. For example, the presence of a methyl group at the second position can influence the compound’s electron density and steric effects, affecting its interaction with biological targets and reactivity in chemical reactions .

Properties

IUPAC Name

2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMGYGHSTHUNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3265-74-5
Record name 2-methyl-1-benzofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.